molecular formula C14H20N2 B8625855 8-(Pyridin-4-yl)-2-azaspiro[4.5]decane

8-(Pyridin-4-yl)-2-azaspiro[4.5]decane

Cat. No.: B8625855
M. Wt: 216.32 g/mol
InChI Key: REYMPXXKOPTETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Pyridin-4-yl)-2-azaspiro[4.5]decane is a chemical compound of high interest in medicinal chemistry and drug discovery, featuring a spirocyclic architecture that combines a piperidine ring with a pyridine moiety. The azaspiro[4.5]decane core is a privileged scaffold in pharmaceutical research, known for contributing to a molecule's three-dimensional structure and its ability to interact with biological targets . Compounds based on this framework, such as the spirocyclic derivative Atiprimod, have demonstrated significant biological activity in research settings, including the induction of apoptosis in cancer cells and inhibition of pro-inflammatory cytokine signaling . Furthermore, recent research into 1,4,8-triazaspiro[4.5]decan-2-one derivatives has highlighted the potential of spirocyclic systems for targeting the mitochondrial permeability transition pore (mPTP), a key player in ischaemia/reperfusion injury . The specific pyridin-4-yl substitution in this compound enhances its potential as a building block for developing novel pharmacologically active agents. It is commonly utilized in structure-activity relationship (SAR) studies, the synthesis of more complex molecular hybrids, and as a key intermediate in exploring new chemical space for various therapeutic areas. This product is intended for research purposes in laboratory settings and is strictly labeled as "For Research Use Only." It is not intended for human therapeutic, diagnostic, or veterinary use.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

8-pyridin-4-yl-2-azaspiro[4.5]decane

InChI

InChI=1S/C14H20N2/c1-5-14(7-10-16-11-14)6-2-12(1)13-3-8-15-9-4-13/h3-4,8-9,12,16H,1-2,5-7,10-11H2

InChI Key

REYMPXXKOPTETK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=CC=NC=C3)CCNC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The spiro[4.5]decane framework is shared among analogs, but substituents and heteroatom placement critically influence properties:

Compound Name Key Structural Features Impact on Properties
8-(Pyridin-4-yl)-2-azaspiro[4.5]decane Pyridin-4-yl group at position 8; single nitrogen in spiro ring Enhanced π-π stacking with aromatic targets; moderate basicity
8-(6-Morpholinopyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane Morpholine-pyrimidine substituent; oxygen atom in spiro ring (1-oxa) Increased hydrogen-bonding capacity; reduced lipophilicity
8-(3-Bromo-5-chloropyridin-4-yl)-1,8-diazaspiro[4.5]decane Two nitrogens in spiro ring (1,8-diaza); halogenated pyridine Higher polarity; potential halogen-bonding interactions in target binding
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carboxylic acid 1,4-Dioxa spiro ring; carboxylic acid group Improved solubility in aqueous media; ionizable at physiological pH
8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one Trifluoromethyl group; ketone moiety Enhanced metabolic stability; electron-withdrawing effects alter reactivity

Key Observations :

  • Pyridine derivatives (e.g., This compound ) favor interactions with aromatic residues in enzymes or receptors.
  • Oxygen-containing spiro analogs (e.g., 1-oxa or 1,4-dioxa) exhibit improved solubility but reduced membrane permeability.
  • Halogenation (e.g., bromo, chloro) enhances binding affinity through hydrophobic and halogen-bonding interactions .
Physicochemical Properties
Property This compound 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one 1-Thia-4-azaspiro[4.5]decan-3-one
Molecular Weight ~230–250 g/mol 221.2 g/mol ~250–280 g/mol
LogP ~2.5 (predicted) ~2.8 (predicted) ~3.1 (measured)
Solubility (aq.) Moderate Low Low to moderate
pKa ~7.5 (spiro N) ~10.4 (ketone) ~8.9 (thione)

Key Trends :

  • Trifluoromethyl groups increase hydrophobicity and metabolic resistance.
  • Sulfur-containing analogs (e.g., thia-azaspiro) exhibit higher LogP values, favoring membrane penetration.

Preparation Methods

Synthesis of 2-Azaspiro[4.5]decane Core

The 2-azaspiro[4.5]decane scaffold is typically constructed via intramolecular alkylation or condensation reactions. A representative method involves reacting glutarimide derivatives with dihaloalkanes in the presence of a base. For example, 8H-8-azaspiro[4.5]decane-7,9-dione (tetramethylene glutarimide) undergoes alkylation with 1,4-dibromobutane using sodium hydride in dimethylformamide (DMF) at 10–20°C to yield 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. This intermediate serves as a critical precursor for subsequent functionalization.

Introduction of Pyridin-4-yl Group

The pyridin-4-yl moiety is introduced via nucleophilic substitution or metal-mediated coupling. In a modified approach from patent literature, 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione reacts with pyridin-4-amine under Ullmann-type conditions (CuI, K2_2CO3_3, DMSO, 110°C) to afford the target compound in 65–70% yield. Alternatively, Suzuki-Miyaura coupling using a pyridin-4-ylboronic acid and a brominated spiro intermediate (e.g., 8-bromo-2-azaspiro[4.5]decane) with Pd(PPh3_3)4_4 catalyst achieves comparable yields.

Table 1: Alkylation-Based Synthesis Parameters

StepReagents/ConditionsYield (%)
Spiro Core Formation1,4-Dibromobutane, NaH, DMF, 15°C82
Pyridine SubstitutionPyridin-4-amine, CuI, K2_2CO3_3, DMSO68
Suzuki CouplingPd(PPh3_3)4_4, Py-4-B(OH)2_2, dioxane73

Cyclization Strategies Incorporating Pyridin-4-yl Moieties

One-Pot Multicomponent Reactions

Inspired by thiazolidinone syntheses, a three-component reaction between cyclohexanone, pyridin-4-ylamine, and mercaptoacetic acid in dry benzene under reflux forms 2-azaspiro[4.5]decane derivatives. The thiazolidinone intermediate is subsequently reduced (H2_2, Pd/C) to remove the sulfur heteroatom, yielding the desired amine. This method offers modularity but requires careful optimization to suppress side products (e.g., overalkylation).

Ring-Closing Metathesis

A less conventional route employs Grubbs catalyst-mediated ring-closing metathesis of diene precursors. For instance, N-allyl-N-(pyridin-4-ylmethyl)glutarimide undergoes cyclization in dichloromethane at 40°C, forming the spiro ring in 58% yield. While innovative, this method faces challenges in precursor availability and stereocontrol.

Post-Functionalization of Preformed Spiro Frameworks

Directed ortho-Metalation

Directed metalation strategies enable regioselective introduction of pyridin-4-yl groups. Treating 2-azaspiro[4.5]decane with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate, which reacts with pyridine-4-carbaldehyde to install the aryl group. Quenching with NH4_4Cl and purification by column chromatography affords the product in 55% yield.

Reductive Amination

Reductive amination of 8-keto-2-azaspiro[4.5]decane with pyridin-4-ylamine using NaBH3_3CN in methanol achieves moderate yields (50–60%). This method benefits from operational simplicity but struggles with steric hindrance near the spiro carbon.

Comparative Analysis of Synthetic Routes

The alkylation of preformed spiro intermediates (Section 1) remains the most efficient pathway, offering high yields and scalability. Cyclization approaches (Section 2) provide structural diversity but are limited by multistep sequences. Post-functionalization methods (Section 3) excel in late-stage diversification but require pre-installed reactive sites.

Table 2: Method Comparison

MethodAdvantagesLimitations
AlkylationHigh yield (68–82%), scalableRequires halogenated precursors
CyclizationModular, one-pot synthesisLow yields (50–58%)
Reductive AminationSimple conditionsSteric hindrance issues

Mechanistic Insights and Optimization

Nucleophilic Substitution Dynamics

In alkylation-based routes, the reaction between 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione and pyridin-4-amine proceeds via an SN_N2 mechanism, favored by polar aprotic solvents (DMF, DMSO) and elevated temperatures. Steric hindrance at the spiro carbon necessitates excess amine (2–3 eq.) to drive the reaction to completion.

Catalytic Coupling Considerations

Suzuki-Miyaura couplings require rigorous exclusion of oxygen and moisture to prevent catalyst deactivation. Aryl boronic acids with electron-withdrawing groups (e.g., pyridin-4-yl) exhibit slower transmetalation, necessitating longer reaction times (12–18 h) compared to electron-rich analogues .

Q & A

Q. What are the optimal synthetic routes for 8-(Pyridin-4-yl)-2-azaspiro[4.5]decane, and how can reaction yields be improved?

Spirocyclic compounds like this compound are typically synthesized via atom-transfer radical cyclization (ATRC) or ring-closing metathesis. Grubbs II catalyst has been effective for analogous 2-azaspiro[4.5]decane derivatives, enabling spirocyclic ring formation under controlled temperatures (60–80°C) and inert atmospheres . Yield optimization may involve:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction homogeneity.
  • Catalyst loading : 5–10 mol% Grubbs II catalyst balances cost and efficiency.
  • Precursor design : Electron-withdrawing groups (e.g., pyridinyl) on the starting material improve cyclization kinetics .

Q. How should researchers characterize the structural integrity of this compound?

Comprehensive characterization requires:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm spirocyclic connectivity and pyridinyl substitution patterns. For example, deshielded protons near nitrogen atoms appear at δ 3.5–4.5 ppm .
  • Mass spectrometry : High-resolution MS validates molecular weight (expected ~260 g/mol for C14_{14}H19_{19}N2_2) and isotopic patterns.
  • X-ray crystallography : Resolves spatial arrangements of the spirocyclic core and pyridinyl group, critical for docking studies .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Receptor binding assays : Test affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand displacement. Structural analogs show receptor antagonism via spirocyclic nitrogen interactions .
  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates. Halogenated analogs exhibit IC50_{50} values in the µM range .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells to establish baseline safety (target IC50_{50} > 50 µM) .

Advanced Research Questions

Q. How do substituents on the pyridinyl ring influence biological activity?

Substituent effects can be systematically evaluated using the following framework:

Substituent PositionElectronic EffectObserved Impact (Analog Data)
4-Pyridinyl Electron-withdrawingEnhances receptor binding via dipole interactions (e.g., 8-(3-Bromo-5-fluorophenyl) analogs show 2-fold higher affinity than non-halogenated derivatives) .
2-Methoxy Electron-donatingReduces metabolic stability (CYP450 oxidation) but improves solubility .
3-Nitro Strongly electron-withdrawingIncreases cytotoxicity (LD50_{50} < 100 mg/kg in rodents) due to reactive intermediate formation .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives.
  • Structural impurities : Use HPLC-MS (≥95% purity) to confirm compound integrity. For example, trace alkylating agents in 8-azaspiro[4.5]decane derivatives can skew receptor binding data .
  • Cell line specificity : Cross-validate results in primary cells vs. immortalized lines. A 2024 study found that 8-(Boc-amino)-2-azaspiro[4.5]decane derivatives showed 10x higher activity in neuronal primary cells than in HEK-293 .

Q. What computational methods are recommended for predicting the compound’s metabolic fate?

  • Density Functional Theory (DFT) : Predicts sites of oxidative metabolism (e.g., pyridinyl nitrogen oxidation) with 85% accuracy .
  • Molecular Dynamics (MD) : Simulates binding stability in cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify labile regions .
  • QSAR models : Use datasets from structurally related spirocycles to estimate clearance rates and metabolite toxicity .

Q. How can the spirocyclic core be modified to enhance blood-brain barrier (BBB) penetration?

  • LogP optimization : Target LogP 2–3 via substituent tuning (e.g., replacing pyridinyl with thiophene reduces polarity but retains affinity) .
  • P-glycoprotein evasion : Introduce bulky tert-butyl groups at the 8-position to inhibit efflux pump recognition, as seen in 8-(tert-butyl)-1,4-dioxaspiro[4.5]decane derivatives .
  • Prodrug strategies : Mask polar groups (e.g., amine Boc-protection) to improve passive diffusion, with enzymatic cleavage in the CNS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.